N-[(oxolan-2-yl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide
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Overview
Description
N-[(oxolan-2-yl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a trifluoromethyl group, an oxolane ring, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the oxolane and piperidine intermediates. The oxolane ring can be synthesized through the cyclization of diols under acidic conditions. The piperidine ring, substituted with a trifluoromethyl group, can be prepared via nucleophilic substitution reactions using appropriate trifluoromethylating agents.
The final step involves the coupling of the oxolane and piperidine intermediates with an acetamide group. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperidine ring or the oxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring may interact with neurotransmitter receptors, while the acetamide group can form hydrogen bonds with biological macromolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: Known for its analgesic properties.
N-(4-trifluoromethylphenyl)piperidine: Similar structure but lacks the oxolane ring.
N-(oxolan-2-yl)methylacetamide: Similar structure but lacks the trifluoromethyl group.
Uniqueness
N-[(oxolan-2-yl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is unique due to the presence of all three functional groups (oxolane, piperidine, and trifluoromethyl) in a single molecule. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C13H21F3N2O2 |
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Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide |
InChI |
InChI=1S/C13H21F3N2O2/c14-13(15,16)10-3-5-18(6-4-10)9-12(19)17-8-11-2-1-7-20-11/h10-11H,1-9H2,(H,17,19) |
InChI Key |
CYTQPOLYOMXZSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCC(CC2)C(F)(F)F |
Origin of Product |
United States |
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